4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine
Description
4-Isobutyl-1H,2'H-[3,3'-bipyrazol]-5-amine is a nitrogen-rich heterocyclic compound featuring a bipyrazole core (two fused pyrazole rings) substituted with an isobutyl group at position 4 and an amine group at position 5. Its molecular formula is inferred as C₁₀H₁₅N₅, with a molecular weight of approximately 215.30 g/mol based on structural analogs . The compound is synthesized via undisclosed methods but is commercially available at 97% purity (CAS: 1350479-35-4) .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-(2-methylpropyl)-5-(1H-pyrazol-5-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-6(2)5-7-9(14-15-10(7)11)8-3-4-12-13-8/h3-4,6H,5H2,1-2H3,(H,12,13)(H3,11,14,15) |
InChI Key |
UCASADNCVIPCGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)C2=CC=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-Isobutyl-1H,2'H-[3,3'-bipyrazol]-5-amine, highlighting substituent variations, molecular properties, and applications:
Physicochemical Properties
- Purity : The target compound is available at 97% purity, comparable to commercial analogs like 1-Methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (95% purity) .
- Thermal Stability : Bipyrazole derivatives (e.g., ATDT, ATNT) exhibit thermal stability up to 200°C, as confirmed by differential scanning calorimetry (DSC) . While data for the target compound are unavailable, similar stability is anticipated.
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